molecular formula C12H16N2O2S B2864163 1-(2-cyanophenyl)-N,N-diethylmethanesulfonamide CAS No. 1040052-80-9

1-(2-cyanophenyl)-N,N-diethylmethanesulfonamide

Cat. No. B2864163
CAS RN: 1040052-80-9
M. Wt: 252.33
InChI Key: NTYLXDZARJRVQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-cyanophenyl)-N,N-diethylmethanesulfonamide, also known as CP-376395, is a potent and selective antagonist of the orexin-1 receptor. Orexin-1 receptor is a neuropeptide receptor that is involved in the regulation of sleep and wakefulness, appetite, and energy metabolism. CP-376395 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of sulfonamide-based compounds is a significant area of interest due to their broad range of biological activities and applications in synthetic organic chemistry. For example, a study on the synthesis of various vinylsulfones and vinylsulfonamides, which share structural similarities with "1-(2-cyanophenyl)-N,N-diethylmethanesulfonamide," demonstrated their utility as enzyme inhibitors and their role in 1,4‑addition and electrocyclization reactions (Kharkov University Bulletin Chemical Series, 2020).

Additionally, research on cyanomethanesulfonamide derivatives has shown their ability to undergo transformations into various heterocyclic systems, indicating the versatility of sulfonamide-based compounds in organic synthesis (Monatshefte für Chemie / Chemical Monthly, 2006). These findings underscore the potential of "1-(2-cyanophenyl)-N,N-diethylmethanesulfonamide" in facilitating diverse chemical reactions and generating novel compounds with potential applications in drug development and materials science.

Applications in Drug Design and Materials Science

The study of sulfonamide derivatives as carbonic anhydrase inhibitors highlights the importance of the sulfonamide group in designing molecules with specific biological activities (Journal of Enzyme Inhibition and Medicinal Chemistry, 2006). This research suggests that "1-(2-cyanophenyl)-N,N-diethylmethanesulfonamide" could be explored for its potential biological activities, particularly in developing inhibitors for various enzymes implicated in diseases.

Furthermore, the synthesis and application of sulfonamide-based kinase inhibitors for cancer treatment provide insights into the therapeutic potential of sulfonamide derivatives (Organic & biomolecular chemistry, 2010). This underscores the potential of "1-(2-cyanophenyl)-N,N-diethylmethanesulfonamide" in contributing to the development of novel therapeutic agents.

properties

IUPAC Name

1-(2-cyanophenyl)-N,N-diethylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S/c1-3-14(4-2)17(15,16)10-12-8-6-5-7-11(12)9-13/h5-8H,3-4,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTYLXDZARJRVQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)CC1=CC=CC=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.